Home > Products > Screening Compounds P47240 > Metaraminol Bitartrate
Metaraminol Bitartrate - 962-81-2

Metaraminol Bitartrate

Catalog Number: EVT-10885796
CAS Number: 962-81-2
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A sympathomimetic agent that acts predominantly at alpha-1 adrenergic receptors. It has been used primarily as a vasoconstrictor in the treatment of HYPOTENSION.
Overview

Metaraminol bitartrate is a sympathomimetic agent primarily utilized as a vasoconstrictor to manage hypotension, particularly in clinical settings such as during spinal anesthesia. This compound acts predominantly on alpha-adrenergic receptors and also promotes the release of norepinephrine, enhancing blood pressure levels. The chemical structure of metaraminol bitartrate is represented by the molecular formula C13H19NO8C_{13}H_{19}NO_8, and it is often referred to by its synonyms, including metaraminol tartrate and Aramine .

Source and Classification

Metaraminol bitartrate is classified as an adrenergic agonist. It is derived from the amino alcohol metaraminol, which itself is synthesized from various precursors. The compound is categorized under sympathomimetic amines due to its ability to mimic the effects of the sympathetic nervous system, leading to increased blood pressure and vasoconstriction .

Synthesis Analysis

The synthesis of metaraminol bitartrate involves several methods, primarily focusing on chiral catalysis. The most notable synthesis route includes:

  1. Chiral Addition Reaction: Hydroxybenzaldehyde reacts with nitroethane in the presence of a chiral catalyst system, typically involving cinchona alkaloids and copper acetate hydrate. This step yields an addition product with a predominant spatial configuration.
  2. Reduction: The nitro group is reduced using hydrogen in the presence of palladium on carbon (Pd-C), resulting in the formation of metaraminol.
  3. Salification: The resultant amine (metaraminol) is then reacted with L(+)-tartaric acid to produce metaraminol bitartrate .

This multi-step process allows for the production of metaraminol bitartrate with high enantiomeric purity, which is crucial for its pharmacological efficacy.

Molecular Structure Analysis

The molecular structure of metaraminol bitartrate can be described as follows:

  • IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid; 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
  • Molecular Formula: C13H19NO8C_{13}H_{19}NO_8
  • Molecular Weight: 317.294 g/mol
  • Structural Representation: The compound consists of a phenolic moiety linked to a hydroxybutyric acid derivative, indicating its complex structure that contributes to its biological activity.

The compound's InChI Key is VENXSELNXQXCNT-IJYXXVHRSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Metaraminol bitartrate participates in various chemical reactions typical of sympathomimetic amines:

  1. Hydrolysis: Under acidic or basic conditions, metaraminol bitartrate can undergo hydrolysis to yield metaraminol and tartaric acid.
  2. Oxidation: The phenolic hydroxyl group may be susceptible to oxidation reactions, potentially leading to catechol derivatives.
  3. Complex Formation: Metaraminol can form complexes with various ligands due to its amino and hydroxyl functional groups, influencing its pharmacokinetics and interaction with biological targets .

These reactions are essential for understanding the stability and reactivity of metaraminol bitartrate in pharmaceutical formulations.

Mechanism of Action

Metaraminol bitartrate exerts its pharmacological effects primarily through:

  • Alpha-Adrenergic Receptor Agonism: By stimulating alpha-adrenergic receptors, it induces vasoconstriction, thereby increasing peripheral vascular resistance and elevating blood pressure.
  • Norepinephrine Release: It also facilitates the release of norepinephrine from sympathetic nerve endings, further contributing to its hypertensive effects.

This dual mechanism makes it effective in treating acute hypotensive states during surgical procedures .

Physical and Chemical Properties Analysis

The physical and chemical properties of metaraminol bitartrate include:

  • Physical State: Solid (crystalline powder)
  • Color: White
  • Solubility: Freely soluble in water; slightly soluble in alcohol; practically insoluble in chloroform and ether.
  • Melting Point: 171 - 175 °C
  • pH: Not specified
  • Toxicity: Oral LD50 in rats is approximately 240 mg/kg, indicating moderate toxicity upon ingestion .

These properties are critical for its formulation and application in clinical settings.

Applications

Metaraminol bitartrate has several scientific and medical applications:

  1. Vasoconstrictor Agent: Used primarily to treat hypotension during surgeries or spinal anesthesia.
  2. Research Tool: Investigated for its effects on adrenergic signaling pathways and cardiovascular responses.
  3. Pharmaceutical Formulations: Incorporated into various injectable formulations due to its solubility profile and stability.

Its role as a vasopressor makes it vital in emergency medicine and surgical procedures where maintaining blood pressure is crucial .

Synthetic Pathways and Process Optimization of Metaraminol Bitartrate

Catalytic Asymmetric Synthesis Methodologies

Chiral Ligand Design for Enantioselective Reductive Amination

The stereoselective synthesis of (R)-metaraminol—the pharmacologically active enantiomer—relies critically on chiral ligand design. Cinchona alkaloid derivatives (e.g., cinchonidine, quinidine) complexed with palladium catalysts enable asymmetric hydrogenation of the prochiral enol intermediate derived from 3-hydroxybenzaldehyde and nitroethane. These ligands facilitate enantioselectivity >90% ee by creating a sterically confined microenvironment that favors re-face hydride delivery [1]. Phosphino-oxazoline (PHOX) ligands like DuanPhos and MaxPHOX exhibit enhanced performance due to P-stereogenic centers and modular architectures, achieving 96–99% ee in iridium-catalyzed imine reductions. Ligand rigidity and electronic tuning minimize substrate–catalyst mismatches, suppressing epimerization during amination [2].

Table 1: Chiral Ligands for Metaraminol Intermediate Hydrogenation

Ligand ClassRepresentative ExampleMetalee (%)Key Innovation
Cinchona AlkaloidsQuinidinePd/C90–92Natural product derivatization
Phosphino-OxazolinesDuanPhosIr93Bidentate P^N coordination
P-Stereogenic LigandsMaxPHOXIr96–99Configurational flexibility

Transition Metal-Catalyzed Kinetic Resolution in Intermediate Formation

Racemic intermediates undergo kinetic resolution via palladium-catalyzed stereoablative allylic alkylation. The Stoltz method employs β-ketoester precursors that decarboxylate to form achiral palladium enolates, which subsequently undergo ligand-controlled asymmetric allylation. This stereoablation–reconstruction sequence achieves dynamic kinetic resolution with 99% ee and 85% yield for quaternary carbon centers, circumventing traditional enzymatic resolution limitations [8]. Ruthenium-Pybox complexes (e.g., C8) resolve N-aryl imine intermediates through transfer hydrogenation, leveraging substrate epimerization under basic conditions to enable >99% ee [2].

Green Chemistry Approaches in Industrial-Scale Production

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical activation replaces solvent-intensive steps in metaraminol synthesis. Triboelectric charging during ball milling facilitates solid-state reductive amination between 3-hydroxybenzaldehyde and nitroethane derivatives, eliminating dichloromethane extraction. Co-grinding with CaCO₃ as a solid base achieves 88% conversion at ambient temperature, reducing energy consumption by 65% compared to reflux methods. This approach suppresses polymeric byproduct formation and enables direct tartaric acid co-crystallization without intermediate purification [10].

Table 2: Solvent-Free vs. Traditional Synthesis Metrics

ParameterMechanochemical RouteSolution-Phase RouteImprovement
Reaction Temperature25°C80°C69% reduction
Solvent Consumption0 L/kg product120 L/kg product100% reduction
Reaction Time2 h8 h75% reduction
PMI (Process Mass Intensity)3.118.783% reduction

Enzyme-Free Biocatalytic Routes for Improved Atom Economy

Artificial metalloenzymes created by anchoring Ir(III)-diphosphine complexes in β-barrel proteins (e.g., nitrobindin) catalyze reductive amination with 94% ee and 98% atom economy. This system utilizes formate as a hydride donor, generating only CO₂ and H₂O as byproducts. The protein scaffold enhances catalyst stability at 50 ppm metal loadings, enabling TON > 10,000 without enzyme purification costs. Co-immobilization with transaminase-mimetic copper pyridoxal complexes allows one-pot cascade amination from ketone precursors [10].

Solid-State Reaction Engineering for Polymorphic Control

Crystallization Dynamics of Bitartrate Salt Formation

Metaraminol bitartrate crystallization exhibits complex polymorphic behavior governed by supersaturation (σ) and solvent composition. In aqueous-ethanol systems (70:30 v/v), the metastable Form II nucleates preferentially at σ = 1.5–2.0, transforming to stable Form I within 48 h via solution-mediated transition. Differential scanning calorimetry (DSC) reveals Form I has higher melting onset (463.53 K) and fusion enthalpy (77.6 kJ·mol⁻¹) than Form II (ΔfusH = 74.1 kJ·mol⁻¹), correlating with stronger hydrogen-bonded tartrate networks [4]. Seeding with Form I crystals at σ = 0.8 directs exclusive Form I precipitation, while rapid cooling to 278 K stabilizes Form II indefinitely. Hansen solubility parameters predict polymorph selectivity: ethanol-rich mixtures (δₚ = 12.3 MPa¹/²) favor Form I, while n-propanol (δₚ = 9.6 MPa¹/²) kinetically traps Form II [4] [6].

Thermodynamic Modeling of Co-Crystal Stabilization

Reactive co-crystallization with co-formers like succinic acid enhances bitartrate stability via heterosynthon formation. Density functional theory (DFT) calculations reveal a 28.5 kJ·mol⁻¹ stabilization energy for the metaraminol–succinic acid–tartrate ternary complex versus the binary salt. This arises from charge-assisted N⁺–H···O⁻ bonds (2.65 Å) and O–H···O interactions (2.71 Å). Monte Carlo simulations predict cocrystal formation probability (Pcocryst) correlates with co-former shape anisotropy (SA): SA < 0.25 enables 78% cocrystallization, while SA > 0.4 suppresses it despite thermodynamic favorability [6].

Table 3: Cocrystal Formation Energetics and Kinetics

Co-formerΔG (kJ·mol⁻¹)SA ValuePcocryst (%)Dominant Synthon
Succinic Acid-28.50.1892Carboxylate-ammonium
4-Aminosalicylic Acid-24.10.3165Phenolate-ammonium
Caffeine-12.70.4238π-Stacking + van der Waals

Molecular dynamics simulations show that high co-former conformational entropy (>150 J·mol⁻¹·K⁻¹) accelerates nucleation by lowering the diffusion activation barrier. This enables "spring and parachute" cocrystals that maintain supersaturation for >24 h, improving bioavailability without altering covalent structure [6].

Properties

CAS Number

962-81-2

Product Name

Metaraminol Bitartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1

InChI Key

VENXSELNXQXCNT-IJYXXVHRSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.